molecular formula C16H24N2O3 B3851100 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide

1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B3851100
M. Wt: 292.37 g/mol
InChI Key: DBIFSTDQMYWGHC-UHFFFAOYSA-N
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide, also known as EMBC, is a novel chemical compound that has gained increasing attention in the field of scientific research. EMBC belongs to the class of piperidine-carboxamide compounds and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress-induced damage. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide can also decrease the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which could be beneficial in the treatment of these diseases. Another potential application is in the treatment of cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a cancer treatment. Additionally, future studies could investigate the effects of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide on other pathways involved in inflammation and oxidative stress.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is a novel chemical compound that has shown promising results in various studies. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action involves the activation of the Nrf2/ARE pathway and inhibition of the NF-κB pathway. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While it has advantages for lab experiments, such as stability and ease of synthesis, its low solubility in water is a limitation. Future studies could investigate the potential of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide in other areas of scientific research.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential application in various fields of scientific research. It has been shown to exhibit neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has also been found to have potent anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have anti-tumor properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-15-10-12(4-5-14(15)20-2)11-18-8-6-13(7-9-18)16(17)19/h4-5,10,13H,3,6-9,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFSTDQMYWGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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